Ethyl 3-amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminopyridine derivatives with ethyl 2-bromo-2-(trifluoromethyl)acetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group typically yields nitro derivatives, while reduction can produce primary amines.
Scientific Research Applications
Ethyl 3-amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl imidazo[1,2-A]pyridine-2-carboxylate
- Ethyl 5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate
Uniqueness
Ethyl 3-amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate is unique due to the presence of both the amino and trifluoromethyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for diverse applications in medicinal chemistry and pharmaceutical research .
Biological Activity
Ethyl 3-amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₁₁H₁₀F₃N₃O₂
- Molecular Weight : 273.22 g/mol
- CAS Number : 2102411-96-9
- Melting Point : 219-220°C
- Purity : ≥95% .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization of pyridine derivatives. The trifluoromethyl group enhances the compound's lipophilicity and may contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that imidazo[1,2-A]pyridine derivatives exhibit considerable antitumor properties. For example, related compounds have been evaluated against various cancer cell lines, demonstrating significant growth inhibition.
Compound | Cell Line | GI50 (μM) | Effect on Proliferation |
---|---|---|---|
This compound | MDA-MB-231 (TNBC) | TBD | Decreased proliferation |
Doxorubicin | MDA-MB-231 (TNBC) | 0.5 | Significant reduction |
In particular, derivatives similar to this compound have shown promise in inhibiting cell proliferation in triple-negative breast cancer (TNBC) cell lines .
Antibacterial Activity
Imidazo[1,2-A]pyridine derivatives have also been reported to possess antibacterial properties. A series of related compounds were tested against various gram-positive and gram-negative bacteria, yielding promising results:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | TBD |
This compound | S. aureus | TBD |
These findings suggest that the compound may inhibit bacterial growth effectively .
Case Studies
-
Antitumor Efficacy in TNBC :
A study evaluated the effects of various imidazo[1,2-A]pyridine derivatives on MDA-MB-231 cells. The compounds were tested for their ability to induce cell cycle arrest and apoptosis markers. While some compounds led to significant cell cycle alterations, this compound's specific mechanisms remain under investigation . -
Antibacterial Testing :
A series of imidazo[1,2-A]pyridine derivatives were synthesized and tested for antibacterial activity. The results indicated that certain modifications to the imidazo framework could enhance antibacterial potency against resistant strains .
Properties
Molecular Formula |
C11H10F3N3O2 |
---|---|
Molecular Weight |
273.21 g/mol |
IUPAC Name |
ethyl 3-amino-5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H10F3N3O2/c1-2-19-10(18)8-9(15)17-6(11(12,13)14)4-3-5-7(17)16-8/h3-5H,2,15H2,1H3 |
InChI Key |
OOLSFBGQVXSLNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=N1)C=CC=C2C(F)(F)F)N |
Origin of Product |
United States |
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